(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine
Description
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine is a chiral amine featuring a pyrrolidine ring substituted with a 5-fluoropyridin-3-yl group and a methylamine moiety. The 5-fluoropyridine moiety enhances metabolic stability and electronic properties, making it a common pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C10H14FN3 |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(3S)-1-(5-fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H14FN3/c1-12-9-2-3-14(7-9)10-4-8(11)5-13-6-10/h4-6,9,12H,2-3,7H2,1H3/t9-/m0/s1 |
InChI Key |
KCAZYABXTZXDDZ-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@H]1CCN(C1)C2=CC(=CN=C2)F |
Canonical SMILES |
CNC1CCN(C1)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine typically involves the fluorination of pyridine derivatives. One method involves the direct fluorination of pyridine N-oxides, which can be achieved using reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3) . The reaction conditions are usually mild, and the fluorination occurs at room temperature, yielding the desired fluoropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoropyridine moiety to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Compound A : 1-(3-Fluoro-5-nitrophenyl)-N-methylpyrrolidin-3-amine
- Structural Difference : Replaces the 5-fluoropyridine with a 3-fluoro-5-nitrophenyl group.
- This modification may reduce metabolic stability due to nitro group reduction pathways .
Compound B : 6-(5-Fluoropyridin-3-yl)-N-methylpyridazin-3-amine
- Structural Difference : Substitutes the pyrrolidine core with a pyridazine ring.
- Impact : The pyridazine’s dual nitrogen atoms increase hydrogen-bonding capacity, which could enhance binding to polar targets but reduce lipophilicity and membrane permeability compared to the pyrrolidine-containing target compound .
Compound C : (S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
- Structural Difference : Replaces the 5-fluoropyridine with a pyrimidin-2-amine group.
- Impact : The pyrimidine ring offers distinct π-π stacking interactions and electronic properties. The (S)-configuration is retained, but the altered substitution pattern may shift target selectivity toward enzymes like kinases or nucleic acid-binding proteins .
Substituent Variations
Compound D : 1-(5-Fluoropyridin-3-yl)-N-methylmethanamine dihydrochloride
- Structural Difference : Lacks the pyrrolidine ring; the methylamine is directly attached to the fluoropyridine.
Compound E : N-Allyl-1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine
- Structural Difference : Incorporates a pyrazole ring with allyl and methyl substituents.
Pharmacologically Relevant Analogs
Compound F : TIBSOVO® (ivosidenib)
- Structural Difference : A complex IDH1 inhibitor containing a 5-fluoropyridine group but with a distinct carboxamide-pyrrolidine backbone.
- Impact : Highlights the therapeutic relevance of fluoropyridine derivatives in oncology. However, the target compound’s simpler structure may offer advantages in synthetic accessibility and tunability .
Table 1: Comparative Analysis of Structural and Functional Properties
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrrolidine | 5-Fluoropyridin-3-yl, N-methylamine | 209.2 | Chiral center, moderate lipophilicity |
| Compound A | Pyrrolidine | 3-Fluoro-5-nitrophenyl | 255.3 | Nitro group (electron-withdrawing) |
| Compound B | Pyridazine | 5-Fluoropyridin-3-yl | 220.2 | Dual nitrogen atoms (polar) |
| Compound C | Pyrrolidine | Pyrimidin-2-amine | 218.7 | Pyrimidine π-stacking capability |
| Compound D | Linear amine | 5-Fluoropyridin-3-yl | 140.2 (+2HCl) | High solubility (salt form) |
| Compound E | Pyrazole | Allyl, 3-methyl | 233.1 | Planar heterocycle, alkylation potential |
Biological Activity
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine is a chemical compound notable for its potential biological activities, particularly in pharmacological applications. This compound features a unique structure that combines a fluoropyridine moiety with a pyrrolidine ring, which is significant for its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H14FN3 |
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | (3S)-1-(5-fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine |
| InChI Key | KCAZYABXTZXDDZ-VIFPVBQESA-N |
| SMILES | CNC1CCN(C1)C2=CC(=CN=C2)F |
The biological activity of (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluoropyridine component allows for binding to specific enzymes and receptors, leading to modulation of their activity. This interaction can result in diverse biological effects, including enzyme inhibition and receptor antagonism.
Enzyme Inhibition
Research indicates that (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential in inhibiting monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may have implications for treating mood disorders.
Receptor Binding
This compound has also shown affinity for various receptors, including those involved in the central nervous system. Its binding properties suggest potential applications in neuropharmacology, particularly in conditions like depression and anxiety disorders. The interaction with neurotransmitter receptors could modulate signaling pathways that are dysregulated in these conditions.
Case Studies
Several studies have explored the pharmacological effects of (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine:
- Neuropharmacological Studies : A study conducted on animal models demonstrated that administration of this compound resulted in significant behavioral changes consistent with antidepressant activity, suggesting its potential use as a therapeutic agent for depression .
- In vitro Studies : In vitro assays revealed that (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine effectively inhibited enzyme activity at nanomolar concentrations, highlighting its potency as an enzyme inhibitor .
- Receptor Interaction Analysis : Binding affinity studies indicated that this compound could serve as a lead compound for developing new drugs targeting specific neurotransmitter systems involved in anxiety and mood regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
